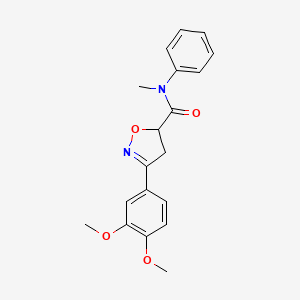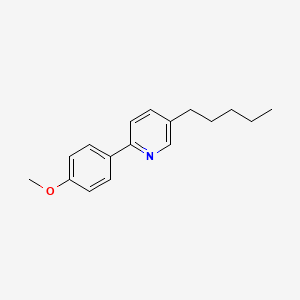![molecular formula C15H21NO2S B4744713 N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide](/img/structure/B4744713.png)
N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide, also known as Bicuculline, is a potent antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter GABA in the central nervous system. Bicuculline is a bicyclic compound that has been widely used in scientific research to investigate the role of GABA-A receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide is a competitive antagonist of GABA-A receptors. It binds to the same site on the receptor as GABA, but it does not activate the receptor. Instead, this compound blocks the inhibitory effects of GABA, leading to increased neuronal excitability and the development of seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its effects on addiction and reward. This compound has also been shown to increase the release of acetylcholine, which may contribute to its effects on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide has several advantages for use in laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of GABA-A receptors in various physiological and pathological conditions. However, this compound also has several limitations. It is a relatively toxic compound, and its use requires careful handling and disposal. Additionally, this compound has a short half-life in vivo, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide. One area of interest is the development of more selective GABA-A receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound as a tool for investigating the role of GABA-A receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, this compound may have potential therapeutic applications for conditions such as addiction and anxiety, although further research is needed to explore these possibilities.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-1-(2-methylphenyl)methanesulfonamide has been used in numerous scientific studies to investigate the role of GABA-A receptors in various physiological and pathological conditions. For example, this compound has been used to study the mechanisms of epileptogenesis, anxiety, and addiction. This compound has also been used to investigate the effects of GABA-A receptor modulators, such as benzodiazepines, on cognitive function and memory.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-4-2-3-5-14(11)10-19(17,18)16-15-9-12-6-7-13(15)8-12/h2-5,12-13,15-16H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRHTKXQBSWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)

![2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4744657.png)
![1-methyl-5-[(2-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4744660.png)
![3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4744665.png)

![3-[(5-nitro-2-furyl)methylene]-5-(2-thienyl)-2(3H)-furanone](/img/structure/B4744669.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4744678.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B4744681.png)
![N-(3-chloro-4-methoxyphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4744688.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4744710.png)

![2-oxo-2-(1-piperidinyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4744722.png)
